methyl 2-oxo-2-pyrrolidin-1-ylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-oxo-2-pyrrolidin-1-ylacetate, also known as Methyl (2-oxopyrrolidin-1-yl) acetate, is a chemical compound with the molecular formula C7H11NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl 2-oxo-2-pyrrolidin-1-ylacetate can be synthesized through several synthetic routes. One common method involves the reaction of pyrrolidinone with methyl chloroacetate in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
methyl 2-oxo-2-pyrrolidin-1-ylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
methyl 2-oxo-2-pyrrolidin-1-ylacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of methyl 2-oxo-2-pyrrolidin-1-ylacetate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piracetam: A well-known nootropic compound with a similar pyrrolidinone structure.
Oxiracetam: Another nootropic with structural similarities to methyl 2-oxo-2-pyrrolidin-1-ylacetate.
Aniracetam: A derivative of piracetam with additional functional groups
Uniqueness
This compound is unique due to its specific functional groups and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl 2-oxo-2-pyrrolidin-1-ylacetate |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)6(9)8-4-2-3-5-8/h2-5H2,1H3 |
InChI Key |
HTAJOAZYFMOEDY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)N1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.